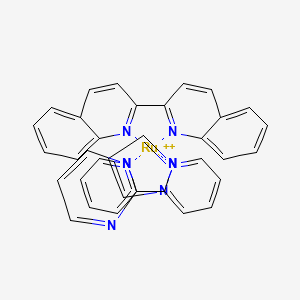
(2,2'-Bipyridine)(2,2'-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is a complex compound that features a ruthenium(II) center coordinated with three distinct ligands: 2,2’-bipyridine, 2,2’-biquinoline, and (2-pyrimidyl)-1-pyrazole. This compound is notable for its applications in various fields, including chemistry, biology, and materials science, due to its unique photophysical and electrochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) typically involves the coordination of ruthenium(II) with the three ligands. The process generally starts with the preparation of the individual ligands, followed by their coordination to the ruthenium center.
Preparation of 2,2’-Bipyridine: This ligand can be synthesized by the dehydrogenation of pyridine using Raney nickel.
Preparation of 2,2’-Biquinoline: This ligand is typically synthesized through a series of organic reactions involving quinoline derivatives.
Preparation of (2-pyrimidyl)-1-pyrazole: This ligand can be synthesized through the reaction of pyrimidine derivatives with hydrazine.
The coordination reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced back to ruthenium(II) using reducing agents like sodium borohydride.
Substitution: Ligands can be substituted with other ligands under appropriate conditions, such as using stronger ligands or applying heat.
Common Reagents and Conditions
Oxidizing Agents: Cerium(IV) ammonium nitrate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation state complexes, while substitution reactions may yield new ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) involves its ability to interact with various molecular targets through coordination chemistry. The ruthenium center can form stable complexes with DNA, proteins, and other biomolecules, leading to various biological effects. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A bidentate ligand that forms complexes with many transition metals.
2,2’-Biquinoline: Similar to 2,2’-bipyridine but with extended conjugation, leading to different photophysical properties.
1,10-Phenanthroline: Another bidentate ligand with similar coordination chemistry.
Uniqueness
(2,2’-Bipyridine)(2,2’-biquinoline)((2-pyrimidyl)-1-pyrazole)ruthenium(II) is unique due to its combination of three distinct ligands, which impart specific photophysical and electrochemical properties. This makes it particularly useful in applications requiring precise control over these properties, such as in catalysis and photodynamic therapy .
Propiedades
Fórmula molecular |
C35H26N8Ru+2 |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
2-pyrazol-1-ylpyrimidine;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C10H8N2.C7H6N4.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-8-7(9-4-1)11-6-2-5-10-11;/h1-12H;1-8H;1-6H;/q;;;+2 |
Clave InChI |
JVFBOPOWGNNPPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)N2C=CC=N2.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


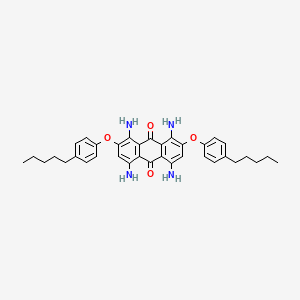
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
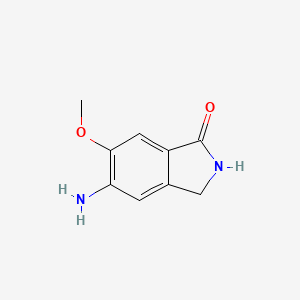
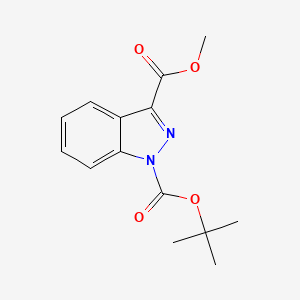
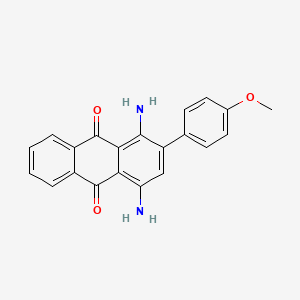
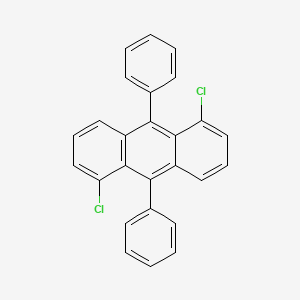
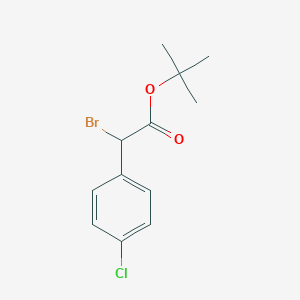
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13136890.png)
![[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13136898.png)

![Ethyl2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13136920.png)
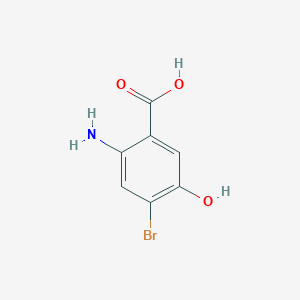
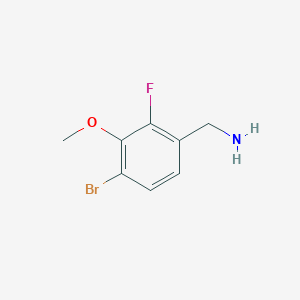
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
